molecular formula C18H32N2O4 B3058733 tert-Butyl 4-((4-(methoxycarbonyl)piperidin-1-yl)methyl)piperidine-1-carboxylate CAS No. 914347-36-7

tert-Butyl 4-((4-(methoxycarbonyl)piperidin-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B3058733
CAS No.: 914347-36-7
M. Wt: 340.5
InChI Key: HMCPWOPEHYNVHB-UHFFFAOYSA-N
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Description

“tert-Butyl 4-((4-(methoxycarbonyl)piperidin-1-yl)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H32N2O4 . It has an average mass of 340.458 Da and a monoisotopic mass of 340.236206 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H32N2O4/c1-18(2,3)24-17(22)20-11-5-14(6-12-20)13-19-9-7-15(8-10-19)16(21)23-4/h14-15H,5-13H2,1-4H3 . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a colorless to white to yellow liquid or semi-solid or solid . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Key Intermediate in Drug Synthesis

Tert-butyl 4-((4-(methoxycarbonyl)piperidin-1-yl)methyl)piperidine-1-carboxylate is a crucial intermediate in the synthesis of various pharmacologically significant compounds. It plays a pivotal role in the production of drugs like Vandetanib, an important medication used in cancer treatment. The compound is synthesized through a series of chemical steps including acylation, sulfonation, and substitution, with the process being optimized for efficiency and yield (Wang, Wang, Tang, & Xu, 2015).

Involvement in Biologically Active Compounds

This compound also serves as a vital intermediate in the production of other biologically active substances, including Crizotinib. The synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and the final product's structure is confirmed through spectral analysis (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Utility in Asymmetric Synthesis

The compound is also explored in the field of asymmetric synthesis. It serves as a foundation for synthesizing various enantiomerically pure intermediates, which are critical for the development of specific and effective pharmacological agents (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).

Role in Novel Synthetic Methods

Innovative synthetic methods involve this compound to produce intermediates for small molecule anticancer drugs, demonstrating its significance in the advancement of cancer therapy. The optimized synthesis methods aim at increasing the yield and reducing production costs, making it a key player in pharmaceutical research (Yamashita, Taya, Nishitani, Oda, Kawamoto, Kimura, Ishichi, Terauchi, & Yamano, 2015).

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl 4-[(4-methoxycarbonylpiperidin-1-yl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O4/c1-18(2,3)24-17(22)20-11-5-14(6-12-20)13-19-9-7-15(8-10-19)16(21)23-4/h14-15H,5-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCPWOPEHYNVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661749
Record name tert-Butyl 4-{[4-(methoxycarbonyl)piperidin-1-yl]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-36-7
Record name tert-Butyl 4-{[4-(methoxycarbonyl)piperidin-1-yl]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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